REACTION_CXSMILES
|
[C:1](=[N:9][OH:10])([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18](Cl)=O.O>CC(C)=O>[C:2]1([C:1]2[N:8]=[C:18]([C:14]3[S:13][CH:17]=[CH:16][CH:15]=3)[O:10][N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(N)=NO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
36.7 mmol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a precipitate formed in the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
external cooling
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction mixture below 30° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction was maintained at 30° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 20 additional minutes
|
Type
|
STIRRING
|
Details
|
the resulting solids were stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried on a Buchner funnel with air flow from vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=N1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 30.4 mmol | |
AMOUNT: MASS | 6.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |